- Copper(0) nanoparticles immobilized on SBA-15: a versatile recyclable heterogeneous catalyst for solvent and ligand free C-S coupling reaction from diverse substratesMicroporous and Mesoporous Materials, 2021, 323,,
Cas no 952-97-6 (4-Nitrophenyl phenyl sulfide)

4-Nitrophenyl phenyl sulfide structure
商品名:4-Nitrophenyl phenyl sulfide
4-Nitrophenyl phenyl sulfide 化学的及び物理的性質
名前と識別子
-
- 4-Nitrophenyl phenyl sulfide
- 4-Nitrodiphenyl Sulfide
- 1-nitro-4-phenylsulfanylbenzene
- 4-Nitrophenyl Phenyl
- 4-Nitrophenol phenyl sulphide
- 1-Nitro-4-(phenylthio)benzene (ACI)
- Sulfide, p-nitrophenyl phenyl (6CI, 7CI, 8CI)
- (4-Nitrophenyl)(phenyl)sulfane
- (4-Nitrophenyl)phenylsulphide
- 1-Nitro-4-phenylsulfanyl-benzene
- 4-(Phenylthio)nitrobenzene
- 4-Nitro-1-(phenylthio)benzene
- NSC 87341
- p-Nitrodiphenyl sulfide
- p-Nitrophenyl phenyl sulfide
- Phenyl 4-nitrophenyl sulfide
- Phenyl p-nitrophenyl sulfide
- AS-38165
- 1-Nitro-4-(phenylsulfanyl)benzene
- MFCD00024700
- 4-06-00-01694 (Beilstein Handbook Reference)
- NS00040443
- EINECS 213-462-5
- CCRIS 3887
- Benzene, 1-nitro-4-(phenylthio)-
- 952-97-6
- A6UNS7FMA7
- SCHEMBL268150
- 4-Nitrophenyl phenyl sulphide
- SULFIDE, p-NITROPHENYL PHENYL
- NSC87341
- NCIOpen2_005248
- Phenyl-p-nitrophenyl sulfide
- AKOS005216932
- Phenyl p-nitrophenylsulfide
- Benzene,1-nitro-4-(phenylthio)-
- DTXSID50241784
- 4-(Nitrophenyl) phenyl sulfide
- 4-NO2TE
- DB-057573
- CS-0204892
- 1-Nitro-4-(phenylthio)benzene
- NSC-87341
- DTXCID80164275
- UNII-A6UNS7FMA7
- 4-Nitrodiphenyl thioether
- BRN 1912782
- 4-Nitrophenyl phenyl sulfide, 97%
- STK697629
-
- MDL: MFCD00024700
- インチ: 1S/C12H9NO2S/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H
- InChIKey: RJCBYBQJVXVVKB-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1C=CC(SC2C=CC=CC=2)=CC=1)=O
計算された属性
- せいみつぶんしりょう: 231.03500
- どういたいしつりょう: 231.035
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 228
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.1A^2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.2840 (rough estimate)
- ゆうかいてん: 52-55 ºC
- ふってん: 396.8°Cat760mmHg
- フラッシュポイント: 193.8°C
- 屈折率: 1.5500 (estimate)
- PSA: 71.12000
- LogP: 4.26920
- ようかいせい: 未確定
4-Nitrophenyl phenyl sulfide セキュリティ情報
- シグナルワード:warning
- 危害声明: Irritant
- 警告文: P264+P280+P305+P351+P338+P337+P313
- WGKドイツ:3
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S26-S36
- RTECS番号:WQ5620000
-
危険物標識:
- ちょぞうじょうけん:Store at recommended temperature
- リスク用語:R36/37/38
4-Nitrophenyl phenyl sulfide 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
4-Nitrophenyl phenyl sulfide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N931715-1g |
(4-Nitrophenyl)(phenyl)sulfane |
952-97-6 | 98% | 1g |
¥68.00 | 2022-09-01 | |
Oakwood | 002980-1g |
4-Nitrophenyl phenyl sulfide |
952-97-6 | 1g |
$10.00 | 2024-07-19 | ||
TRC | N504470-2500mg |
4-Nitrophenyl Phenyl Sulfide |
952-97-6 | 2500mg |
$155.00 | 2023-05-17 | ||
Ambeed | A726707-100g |
(4-Nitrophenyl)(phenyl)sulfane |
952-97-6 | 98% | 100g |
$352.0 | 2025-03-05 | |
TRC | N504470-2.5g |
4-Nitrophenyl Phenyl Sulfide |
952-97-6 | 2.5g |
$ 125.00 | 2022-06-03 | ||
Alichem | A019134628-100g |
4-Nitrophenyl phenyl sulfide |
952-97-6 | 95% | 100g |
$582.12 | 2023-08-31 | |
Ambeed | A726707-1g |
(4-Nitrophenyl)(phenyl)sulfane |
952-97-6 | 98% | 1g |
$14.0 | 2025-03-05 | |
Fluorochem | 002980-1g |
4-Nitrophenyl phenyl sulfide |
952-97-6 | 97% | 1g |
£19.00 | 2022-03-01 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A17278-5g |
4-Nitrophenyl phenyl sulfide, 98% |
952-97-6 | 98% | 5g |
¥610.00 | 2023-02-14 | |
abcr | AB118258-25 g |
4-Nitrophenyl phenyl sulfide, 98%; . |
952-97-6 | 98% | 25 g |
€216.00 | 2023-07-20 |
4-Nitrophenyl phenyl sulfide 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Copper (immobilized on SBA-15) ; 6 h, 60 °C
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 1 h, 50 °C
リファレンス
- Oxime ester useful for photopolymerization initiator with good sensitivity, World Intellectual Property Organization, , ,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Silica , Nickel ferrite Solvents: Water ; 20 h, 90 °C
リファレンス
- Silica Functionalized Magnetic Nickel Ferrite Nanoparticles as an Efficient Recyclable Catalyst for S-Arylation in Aqueous MediumJournal of Inorganic and Organometallic Polymers and Materials, 2017, 27(6), 1730-1739,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Potassium hydroxide , S8 Catalysts: Copper iron oxide (CuFe2O4) Solvents: Polyethylene glycol ; 10 h, 80 °C
リファレンス
- CuFe2O4 magnetic nanoparticle catalyzed odorless synthesis of sulfides using phenylboronic acid and aryl halides in the presence of S8New Journal of Chemistry, 2016, 40(9), 7522-7528,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: 1627340-22-0 Solvents: Dimethylformamide ; 2 h, 70 °C
リファレンス
- Nickel-Schiff base complex catalyzed C-S cross-coupling of thiols with organic chloridesTetrahedron, 2014, 70(41), 7484-7489,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide , Tetrahydrofuran ; 5 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Syntheses of aryl thioethers via aromatic substitution of aryl halides at 0 to 25°CChemical & Pharmaceutical Bulletin, 2023, 71(7), 620-623,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 1 h, 50 °C
リファレンス
- Oxime ester compound useful for photopolymerization initiator with good sensitivity, World Intellectual Property Organization, , ,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 1 h, 50 °C
リファレンス
- Oxime ester compounds, photopolymerization initiators containing them, and photosensitive compositions and alkali-developable photosensitive resin compositions containing the initiators, Japan, , ,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: 1928787-86-3 Solvents: Ethanol ; 6 h, 80 °C
リファレンス
- Cerium catalyst promoted C-S cross-coupling: synthesis of thioethers, dapsone and RN-18 precursorsOrganic & Biomolecular Chemistry, 2019, 17(47), 10103-10108,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide , 3,5-Dimethyl-1-[(phenylseleno)methyl]-1H-pyrazole Solvents: Dimethyl sulfoxide ; 6 h, 110 °C
リファレンス
- New arylselanylpyrazole-copper catalysts: Highly efficient catalytic system for C-Se and C-S coupling reactionsCatalysis Communications, 2019, 121, 19-26,
ごうせいかいろ 11
はんのうじょうけん
1.1 Solvents: Hexamethylphosphoramide
リファレンス
- Reactions of organometallic compounds catalyzed by transition metal complexes. XV. Preparation of esters of thiocarboxylic acids by catalytic carbonylation of aryl iodides and triethyltin sulfidesZhurnal Organicheskoi Khimii, 1988, 24(10), 2126-32,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Copper Solvents: Toluene ; 60 h, 5 bar, 130 °C
リファレンス
- Copper Nanoparticles Stabilized in a Porous Chitosan Aerogel as a Heterogeneous Catalyst for C-S Cross-couplingChemCatChem, 2015, 7(20), 3307-3315,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Sodium oxide , Copper oxide (CuO) , Alumina , Tetrapropylammonium hydroxide , Silica Solvents: Dimethyl sulfoxide ; 12 h, 100 °C
リファレンス
- High activity and stability in the cross-coupling of aryl halides with disulfides over Cu-doped hierarchically porous zeolite ZSM-5Chemical Communications (Cambridge, 2015, 51(27), 5890-5893,
ごうせいかいろ 14
ごうせいかいろ 15
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: 2144800-61-1 Solvents: Dimethylformamide ; 6 - 8 h, 80 °C
1.2 Solvents: Ethyl acetate
1.2 Solvents: Ethyl acetate
リファレンス
- Carbon-sulphur cross coupling reactions catalyzed by nickel-based coordination polymers based on metalloligandsDalton Transactions, 2017, 46(43), 15023-15031,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ; 21 h, 110 °C
リファレンス
- Copper-Catalyzed Cross-Coupling Reaction of Thiols with Aryl Iodides under Ligand-Free ConditionsJournal of the Chinese Chemical Society (Weinheim, 2014, 61(9), 967-974,
ごうせいかいろ 18
はんのうじょうけん
1.1 Catalysts: Reline ; 1.5 h, 80 °C
リファレンス
- Deep Eutectic Solvent: An Efficient and Recyclable Catalyst for Synthesis of Thioethers.ChemistrySelect, 2017, 2(25), 7645-7650,
ごうせいかいろ 19
はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Copper Solvents: Dimethylformamide ; 24 h, 130 °C
リファレンス
- Maghemite-Copper Nanocomposites: Applications for Ligand-Free Cross-Coupling (C-O, C-S, and C-N) ReactionsChemCatChem, 2015, 7(21), 3495-3502,
ごうせいかいろ 20
4-Nitrophenyl phenyl sulfide Raw materials
- Phenylboronic acid
- 1-Fluoro-4-nitrobenzene
- Stannane,triethyl(phenylthio)-
- Phenylthiotrimethylsilane
- Phenyl disulfide
- Chlorotriphenylstannane
4-Nitrophenyl phenyl sulfide Preparation Products
4-Nitrophenyl phenyl sulfide 関連文献
-
1. 865. Solvation of ions. Part III. The SN2 reactivity of some group VI anions, pyridine, and alkyl halides in dipolar aprotic solventsA. J. Parker J. Chem. Soc. 1961 4398
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2. Displacement of aromatic nitro groups by anionic sulfur nucleophiles: reactivity of aryl disulfide and thiolate ions towards dinitrobenzenes in N,N-dimethylacetamideJulie Robert,Meriem Anouti,Gérard Bosser,Jean-Luc Parrain,Jacky Paris J. Chem. Soc. Perkin Trans. 2 1995 1639
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3. Photoelectrochemical reduction of meta-halonitrobenzenes and related speciesRichard G. Compton,Robert A. W. Dryfe,John C. Eklund,Stephen D. Page,Judy Hirst,Lembit Nei,George W. J. Fleet,Kenneth Y. Hsia,Donald Bethell,Louise J. Martingale J. Chem. Soc. Perkin Trans. 2 1995 1673
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C. W. L. Bevan,J. Hirst J. Chem. Soc. 1956 254
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Soumya Dutta,Amit Saha Org. Biomol. Chem. 2019 17 9360
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6. 748. Solutions in sulphuric acid. Part XX. Cryoscopic measurements on some aromatic sulphides, sulphoxides, and sulphonesR. J. Gillespie,R. C. Passerini J. Chem. Soc. 1956 3850
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M. F. Grundon,B. T. Johnston,W. L. Matier J. Chem. Soc. B 1966 260
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8. Heterocyclic derivatives of 1 : 2-5 : 6-dibenzocyclohepta-1 : 3 : 5-triene. Part II. 5-Aryl-2 : 3-6 : 7-dibenzo-1-thia-4-azacyclohepta-2 : 4 : 6-trienes and their 1 : 1-dioxidesC. I. Brodrick,J. S. Nicholson,W. F. Short J. Chem. Soc. 1954 3857
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9. Kinetics and mechanism of oxidation of aromatic sulfides and arylmercaptoacetic acids by N-chlorosuccinimideDuraisamy Thenraja,Perumal Subramaniam,Chockalingam Srinivasan J. Chem. Soc. Perkin Trans. 2 2002 2125
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10. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates??Ezzat A. Hamed,Ali A. El-Bardan,Esmat F. Saad,Gamal A. Gohar,Ghada M. Hassan J. Chem. Soc. Perkin Trans. 2 1997 2415
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推奨される供給者
Amadis Chemical Company Limited
(CAS:952-97-6)4-Nitrophenyl phenyl sulfide

清らかである:99%
はかる:100g
価格 ($):288.0